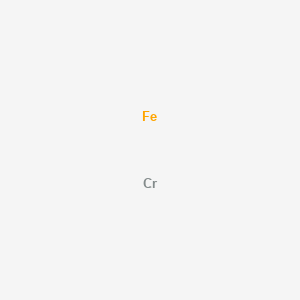
Chromium--iron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and the ability to withstand high temperatures. These characteristics make it a valuable material in various industrial applications, particularly in the production of stainless steel and other specialized alloys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) typically involves the smelting of chromium and iron ores in a vacuum induction furnace. The process begins with the melting of iron and chromium ingots at high temperatures (1650-1700°C) under a vacuum of 25-60 Pa. The molten alloy is then refined using high-temperature and high-vacuum methods, which include steps such as oxygen decarburization and slag removal using lime and fluorite .
Industrial Production Methods
In industrial settings, the production of chromium–iron (1/1) often involves the use of electric arc furnaces. The raw materials, including chromium ore and iron ore, are melted together, and the resulting alloy is refined through processes such as vacuum degassing and argon oxygen decarburization. These methods ensure the removal of impurities and the production of a high-purity alloy .
Chemical Reactions Analysis
Types of Reactions
Chromium–iron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can be oxidized to form chromium oxide and iron oxide.
Reduction: Chromium and iron oxides can be reduced back to their metallic forms using reducing agents such as hydrogen or carbon monoxide.
Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.
Substitution Reactions: Various metal salts and complexes can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and iron oxide (Fe₂O₃).
Reduction: Metallic chromium and iron.
Substitution: Alloys with different metal compositions.
Scientific Research Applications
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its interaction with other elements and compounds. The alloy’s high corrosion resistance is due to the formation of a passive oxide layer on its surface, which prevents further oxidation. Additionally, the alloy’s hardness and high-temperature stability are attributed to the strong metallic bonds between chromium and iron atoms .
Comparison with Similar Compounds
Chromium–iron (1/1) can be compared with other similar compounds such as:
Chromium–nickel (1/1): This alloy has higher corrosion resistance and is often used in more demanding environments.
Iron–nickel (1/1): Known for its magnetic properties and used in electronic applications.
Chromium–cobalt (1/1): Exhibits excellent wear resistance and is used in cutting tools and dental implants.
Chromium–iron (1/1) is unique due to its balanced properties of corrosion resistance, hardness, and high-temperature stability, making it a versatile material for various applications.
Properties
CAS No. |
11109-81-2 |
|---|---|
Molecular Formula |
CrFe |
Molecular Weight |
107.84 g/mol |
IUPAC Name |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI Key |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


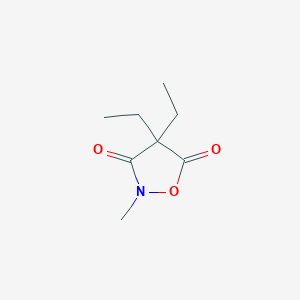
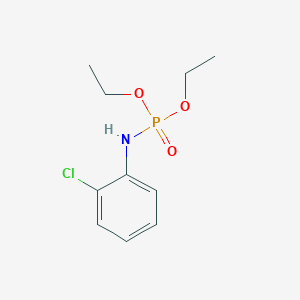
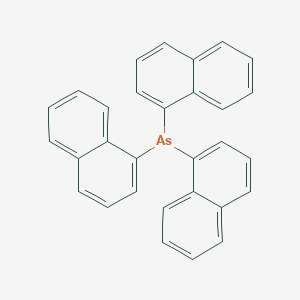
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
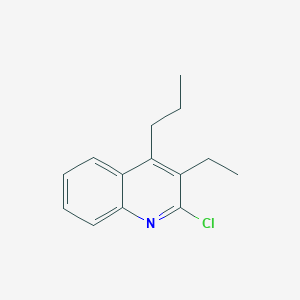
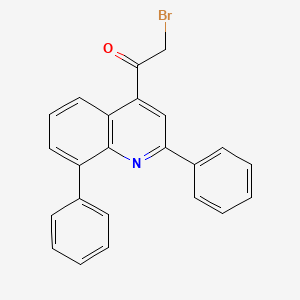
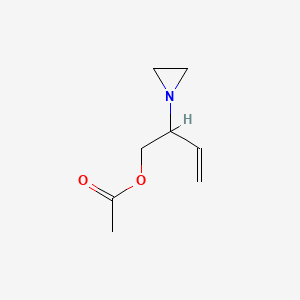
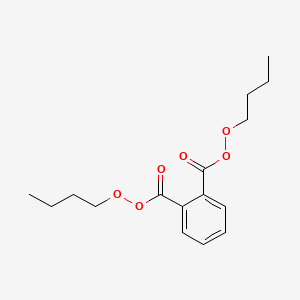
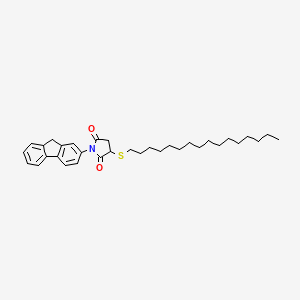
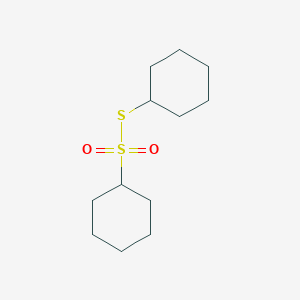
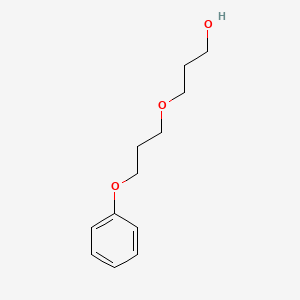
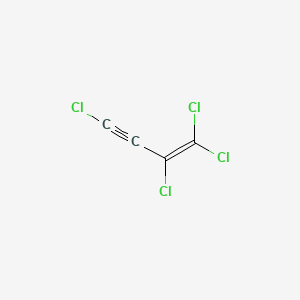
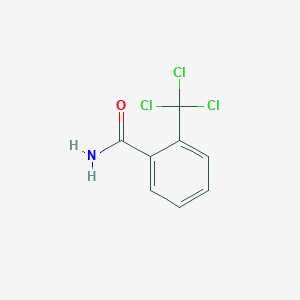
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
